

An In-depth Technical Guide to 2,4-Difluorobenzyl bromide

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Compound of Interest

Compound Name: 2,4-Difluorobenzyl bromide

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **2,4-Difluorobenzyl bromide**. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

2,4-Difluorobenzyl bromide is a halogenated aromatic compound widely used as a versatile building block in organic synthesis. Its properties are summarized in the tables below.

Identification and Structure

Identifier	Value
Chemical Name	2,4-Difluorobenzyl bromide
Synonyms	α -Bromo-2,4-difluorotoluene
CAS Number	23915-07-3[1]
Molecular Formula	C ₇ H ₅ BrF ₂ [1]
Molecular Weight	207.02 g/mol [1]
SMILES	FC1=CC=C(CBr)C(F)=C1
InChI	InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2

Physical Properties

Property	Value
Appearance	Colorless to light yellow liquid or solid[1]
Melting Point	18 °C[1]
Boiling Point	85-87 °C at 12 mmHg
Density	1.613 g/mL at 25 °C
Refractive Index	n _{20/D} 1.525
Flash Point	87 °C

Spectroscopic Data

Spectroscopy	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.42 (q, J = 7.9 Hz, 1H), 6.95-6.83 (m, 2H), 4.49 (s, 2H)[2]
¹³ C NMR (CDCl ₃)	Spectral data is available and confirms the structure.
Infrared (IR)	Characteristic peaks corresponding to C-H, C-F, and C-Br bonds are observed.
Mass Spectrometry (MS)	The mass spectrum is consistent with the molecular weight and isotopic pattern for bromine.

Synthesis of 2,4-Difluorobenzyl bromide

A common and effective method for the synthesis of **2,4-Difluorobenzyl bromide** is the bromination of 2,4-difluorobenzyl alcohol using phosphorus tribromide.

Experimental Protocol

Materials:

- 2,4-Difluorobenzyl alcohol

- Phosphorus tribromide (PBr_3)
- Diethyl ether
- Ice
- Water
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A solution of 2,4-difluorobenzyl alcohol (1.0 eq) in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
- The flask is cooled to $0\text{ }^{\circ}\text{C}$ in an ice bath.
- Phosphorus tribromide (0.34 eq) is added dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at $0\text{ }^{\circ}\text{C}$.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of crushed ice, followed by water.
- The mixture is transferred to a separatory funnel, and the organic layer is separated.
- The aqueous layer is extracted twice with diethyl ether.
- The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **2,4-Difluorobenzyl bromide**.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram



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Diagram of the synthesis workflow for **2,4-Difluorobenzyl bromide**.

Applications in Research and Drug Development

2,4-Difluorobenzyl bromide is a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms on the benzene ring can significantly alter the physicochemical properties of the final compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.^[1]

Role in Medicinal Chemistry

The 2,4-difluorobenzyl moiety is incorporated into various drug candidates to improve their pharmacokinetic and pharmacodynamic profiles. It serves as a crucial building block for the synthesis of:

- Enzyme inhibitors: The fluorinated ring can engage in specific interactions with enzyme active sites.
- Receptor antagonists: The substituent pattern can influence the conformation and binding properties of the molecule.

- Antiviral and anticancer agents: The unique electronic properties of the difluorinated ring are exploited in the design of novel therapeutic agents.

Use in Organic Synthesis

As a reactive benzyl bromide, this compound readily undergoes nucleophilic substitution reactions, making it a valuable tool for introducing the 2,4-difluorobenzyl group into a wide range of molecules. Common reactions include:

- Alkylation of amines, alcohols, and thiols.
- Formation of ethers and esters.
- Carbon-carbon bond formation via reactions with organometallic reagents.

Safety and Handling

2,4-Difluorobenzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

Hazard	Description
GHS Pictograms	GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS08 (Health Hazard)
Signal Word	Danger
Hazard Statements	H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Precautionary Statements	P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.

Handling and Storage

- Handling: Use only in a well-ventilated area. Wear personal protective equipment as specified in the safety data sheet (SDS). Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents and strong bases.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation and purity assessment of **2,4-Difluorobenzyl bromide**.

Methodology:

- A sample of approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- The NMR tube is placed in the spectrometer.
- ^1H and ^{13}C NMR spectra are acquired. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

- A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- For a solid sample, a KBr pellet or a Nujol mull can be prepared.
- The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Methodology:

- A dilute solution of the sample is introduced into the mass spectrometer.
- The molecules are ionized using a suitable technique (e.g., electron ionization - EI, or electrospray ionization - ESI).
- The ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

This guide provides essential technical information on **2,4-Difluorobenzyl bromide** for professionals in the chemical and pharmaceutical sciences. For more detailed information, please refer to the specific safety data sheets and relevant scientific literature.

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References

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